2,3-Dimethylbutane-2,3-diamine hydrochloride
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Overview
Description
2,3-Dimethylbutane-2,3-diamine hydrochloride is an organic compound with the molecular formula C6H16N2·2HCl. It is a diamine derivative of 2,3-dimethylbutane, characterized by the presence of two amino groups attached to the second and third carbon atoms of the butane chain. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethylbutane-2,3-diamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethylbutane, which is commercially available or can be synthesized through various organic reactions.
Amination: The introduction of amino groups is achieved through a process called amination. This can be done using reagents such as ammonia or primary amines in the presence of catalysts.
Hydrochloride Formation: The final step involves the conversion of the free base (2,3-dimethylbutane-2,3-diamine) to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Amination: Using a continuous flow reactor, 2,3-dimethylbutane is reacted with ammonia or primary amines under controlled temperature and pressure conditions.
Purification: The crude product is purified through distillation or recrystallization to remove impurities.
Hydrochloride Formation: The purified diamine is then reacted with hydrochloric acid in a continuous flow setup to produce the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,3-Dimethylbutane-2,3-diamine hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the diamine to its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Imines, nitriles
Reduction: Amine derivatives
Substitution: Substituted diamines
Scientific Research Applications
2,3-Dimethylbutane-2,3-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: The compound is employed in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,3-dimethylbutane-2,3-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can act as a chelating agent, binding to metal ions and affecting their biological functions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbutane-2,3-diol: A diol derivative with hydroxyl groups instead of amino groups.
2,3-Dimethylbutane-2,3-dione: A diketone derivative with carbonyl groups.
2,3-Dimethylbutane-2,3-dinitrile: A nitrile derivative with cyano groups.
Uniqueness
2,3-Dimethylbutane-2,3-diamine hydrochloride is unique due to its diamine structure, which allows it to participate in a variety of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in both research and industrial applications.
Properties
Molecular Formula |
C6H17ClN2 |
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Molecular Weight |
152.66 g/mol |
IUPAC Name |
2,3-dimethylbutane-2,3-diamine;hydrochloride |
InChI |
InChI=1S/C6H16N2.ClH/c1-5(2,7)6(3,4)8;/h7-8H2,1-4H3;1H |
InChI Key |
OCCAIACIHFDFCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)N)N.Cl |
Origin of Product |
United States |
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